molecular formula C13H7ClF2O2 B6399855 4-Chloro-2-(3,4-difluorophenyl)benzoic acid CAS No. 1261964-46-8

4-Chloro-2-(3,4-difluorophenyl)benzoic acid

Cat. No.: B6399855
CAS No.: 1261964-46-8
M. Wt: 268.64 g/mol
InChI Key: GWRUPSHFPCUBQN-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups

Properties

IUPAC Name

4-chloro-2-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRUPSHFPCUBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689620
Record name 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-46-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-difluorophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-difluorophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted benzoic acids.

    Oxidation: Products include benzoic acid derivatives with higher oxidation states.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-(3,4-difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-difluorophenyl)benzoic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3,4-difluorophenyl)benzoic acid
  • 4-Chloro-2,5-difluorobenzoic acid
  • 4-Chloro-2-(3,5-difluorophenyl)benzoic acid

Uniqueness

4-Chloro-2-(3,4-difluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and difluorophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

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